molecular formula C10H8BrIN2O2 B8252627 Ethyl 6-bromo-3-iodoimidazo[1,2-a]pyridine-2-carboxylate

Ethyl 6-bromo-3-iodoimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B8252627
M. Wt: 394.99 g/mol
InChI Key: ZNDGVQIUEUNAAO-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-3-iodoimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. This compound is characterized by the presence of bromine and iodine atoms at the 6th and 3rd positions, respectively, on the imidazo[1,2-A]pyridine ring. It is widely used in organic synthesis and pharmaceutical chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-bromo-3-iodoimidazo[1,2-a]pyridine-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminopyridine with α-haloketones to form the imidazo[1,2-A]pyridine core. Subsequent bromination and iodination reactions introduce the bromine and iodine atoms at the desired positions. The final step involves esterification of the carboxylic acid group with ethanol under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-3-iodoimidazo[1,2-a]pyridine-2-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted imidazo[1,2-A]pyridines, N-oxides, and various coupled products depending on the specific reagents and conditions used .

Scientific Research Applications

Ethyl 6-bromo-3-iodoimidazo[1,2-a]pyridine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 6-bromo-3-iodoimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The presence of halogen atoms enhances its binding affinity and specificity. The compound can also participate in redox reactions, affecting cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-7-fluoro-3-iodo-imidazo[1,2-A]pyridine-2-carboxylic acid ethyl ester
  • 6-Bromo-3-chloro-imidazo[1,2-A]pyridine-2-carboxylic acid ethyl ester
  • 6-Bromo-3-iodo-imidazo[1,2-A]pyridine-2-carboxylic acid methyl ester

Uniqueness

Ethyl 6-bromo-3-iodoimidazo[1,2-a]pyridine-2-carboxylate is unique due to the specific combination of bromine and iodine atoms, which imparts distinct reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

ethyl 6-bromo-3-iodoimidazo[1,2-a]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrIN2O2/c1-2-16-10(15)8-9(12)14-5-6(11)3-4-7(14)13-8/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNDGVQIUEUNAAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C=C(C=CC2=N1)Br)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrIN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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